Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 6-methyl-2-pyridinyl moiety, with a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- typically involves the reaction of 6-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-2-pyridinyl)benzamide
- 4-Bromo-N-(6-methyl-2-pyridinyl)benzamide
- 2-Methyl-N-(3-pyridinyl)benzamide
Uniqueness
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.
Properties
CAS No. |
92573-10-9 |
---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
InChI Key |
HWGQXZQCNJNJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.